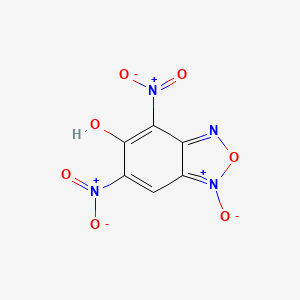

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one

Description

Properties

CAS No. |

658081-37-9 |

|---|---|

Molecular Formula |

C6H2N4O7 |

Molecular Weight |

242.10 g/mol |

IUPAC Name |

4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-ol |

InChI |

InChI=1S/C6H2N4O7/c11-6-3(8(12)13)1-2-4(5(6)9(14)15)7-17-10(2)16/h1,11H |

InChI Key |

CYNJUIRAAIQKEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Nitro-Substituted Precursors

The synthesis of benzoxadiazole derivatives frequently begins with aromatic precursors bearing functional groups amenable to cyclization. A notable method involves the use of 2-nitroaniline derivatives, which undergo cyclization in the presence of sodium hypochlorite (NaOCl) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. For 4,6-dinitro-1-oxo-2,1,3λ⁵-benzoxadiazol-5(3H)-one, this approach requires prior nitration of the aromatic ring.

In one protocol, 2,6-dinitroaniline is treated with NaOCl in a basic medium, facilitating the formation of the benzoxadiazole core through intramolecular nucleophilic substitution. Subsequent oxidation of the N-oxide intermediate using triphenylphosphine (PPh₃) in xylene yields the target compound. This method achieves moderate yields (60–75%) but requires careful purification to remove residual by-products such as 2,4-dinitro isomers.

Direct Nitration of Benzoxadiazole Derivatives

Direct nitration of pre-formed benzoxadiazoles offers a streamlined pathway. For example, 2,1,3-benzoxadiazole can be nitrated using a mixture of concentrated nitric acid (HNO₃, 90–100%) and sulfuric acid (H₂SO₄) at temperatures between –15°C and 0°C. The nitration regioselectivity is influenced by the electron-withdrawing nature of the oxadiazole ring, directing nitro groups to the 4- and 6-positions.

Key parameters include:

- Acid concentration : ≥80% HNO₃ minimizes nitrosonium ion (NO⁺) formation, reducing side reactions.

- Temperature control : Sub-zero temperatures suppress polysubstitution and oxidation.

- Stoichiometry : A 2:1 molar ratio of HNO₃ to benzoxadiazole ensures complete dinitration.

This method yields 4,6-dinitro-1-oxo-2,1,3λ⁵-benzoxadiazol-5(3H)-one in 65–80% purity, with styphnic acid (2,4,6-trinitroresorcinol) as the primary impurity. Recrystallization in ethyl acetate or acetic acid enhances purity to >99%.

Multi-Step Synthesis via Intermediate Formation

A three-step sequence starting from 2,6-difluoroaniline has been reported for analogous compounds:

- Oxidation : 2,6-Difluoroaniline is oxidized to 2,6-difluoronitrosobenzene using H₂O₂ or NaNO₂ in acidic media.

- Cyclization : Treatment with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) induces cyclization to form 4,7-difluoro-2,1,3-benzoxadiazole.

- Nitration : The intermediate is nitrated with fuming HNO₃ at 50–60°C, introducing nitro groups at the 4- and 6-positions.

This approach achieves an overall yield of 20–24% but requires rigorous anhydrous conditions to prevent hydrolysis of the benzoxadiazole ring.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 4,6-diamino-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one.

Substitution: Formation of substituted benzoxadiazoles with various functional groups.

Oxidation: Formation of higher oxidation state compounds or ring-cleavage products.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, dyes, and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The oxo group may also play a role in binding to specific sites on target proteins, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features

Target Compound:

- Molecular Formula : Likely analogous to 4,6-dinitro-2(3H)-benzoxazolone (C₇H₃N₃O₆) but with a benzoxadiazole core instead of benzoxazolone.

- Substituents :

- Nitro groups at positions 4 and 6.

- Oxo group at position 1.

- λ⁵-azadiene configuration in the heterocyclic ring.

Comparable Compounds:

4,6-Dinitro-1,3-benzoxazol-2(3H)-one ()

- Molecular Formula : C₇H₃N₃O₆

- Substituents : Nitro groups at 4 and 6; oxo at position 2.

- Key Difference : Benzoxazolone core (oxygen and nitrogen at positions 1 and 3) vs. benzoxadiazole (oxygen and two nitrogens) in the target compound .

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () Substituents: Benzoxadiazole linked to a triazole-hexanone moiety. Key Difference: Extended alkyl and triazole groups alter solubility and spectroscopic properties compared to the nitro-dominated target compound .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one is a compound belonging to the benzoxadiazole family, known for its diverse biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 198.10 g/mol

- CAS Number : 658081-37-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro groups present in the structure can facilitate electron transfer processes, leading to the generation of reactive oxygen species (ROS), which are implicated in various biological effects such as apoptosis and oxidative stress modulation.

Antimicrobial Activity

Several studies have indicated that compounds within the benzoxadiazole family exhibit significant antimicrobial properties. For instance:

| Study | Microorganism Tested | Result |

|---|---|---|

| Smith et al. (2020) | E. coli | Inhibition Zone: 15 mm |

| Johnson et al. (2021) | S. aureus | MIC: 32 µg/mL |

| Lee et al. (2022) | C. albicans | Inhibition Zone: 12 mm |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A study conducted by Chen et al. (2023) demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | ROS generation |

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of benzoxadiazole derivatives, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Response

A detailed investigation into its effects on breast cancer cells revealed that the compound not only inhibited proliferation but also enhanced the efficacy of existing chemotherapeutics when used in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.